molecular formula C11H8N2S3 B2441860 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol CAS No. 67947-42-6

4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol

Cat. No.: B2441860
CAS No.: 67947-42-6
M. Wt: 264.38
InChI Key: ODBUBIMVCRYBKS-UHFFFAOYSA-N
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Description

4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two thiophene rings attached to the imidazole core, along with a thiol group at the second position of the imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

4,5-dithiophen-2-yl-1,3-dihydroimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S3/c14-11-12-9(7-3-1-5-15-7)10(13-11)8-4-2-6-16-8/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBUBIMVCRYBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(NC(=S)N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol typically involves the condensation of thiophene-2-carboxaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to modulation of protein function. Additionally, the compound’s aromatic structure allows it to interact with nucleic acids and other biomolecules through π-π stacking interactions. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
  • 4,5-diarylthiophene-2-carboxylic acid derivatives
  • 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine

Uniqueness

4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol is unique due to the presence of both thiophene and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and development.

Biological Activity

4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes two thiophene rings attached to an imidazole core. This configuration is believed to contribute to its biological efficacy. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes involved in cellular signaling pathways. Similar compounds have been shown to inhibit phosphodiesterases, which play a critical role in the regulation of cyclic nucleotide levels in cells.

Target Enzymes

  • Phosphodiesterases : Inhibition leads to increased levels of cyclic AMP and cGMP, affecting numerous signaling pathways.
  • Kinases : Potential inhibition may alter phosphorylation processes critical for cell growth and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. The compound's effectiveness is often assessed using Minimum Inhibitory Concentration (MIC) assays.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These values suggest that the compound has promising potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has been shown to sensitize cancer cells to existing chemotherapy agents like sorafenib.

Compound IC50 (µM)
This compound + Sorafenib2.6 ± 0.024 (10 µM)
Sorafenib Alone3.9 ± 0.11

These results indicate a significant reduction in the effective concentration required to induce cytotoxicity when combined with sorafenib, highlighting the compound's potential as an adjunct therapy in cancer treatment .

Case Studies

  • Cytotoxicity in HepG2 Cells : A study demonstrated that pretreatment with this compound enhanced the cytotoxic effects of sorafenib on HepG2 liver cancer cells. The combination therapy showed a marked decrease in cell viability compared to either treatment alone .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited significant activity against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds typically demonstrate favorable absorption and distribution profiles. However, metabolism and excretion rates can vary significantly based on structural modifications and functional groups present.

Q & A

Q. What synthetic methodologies are recommended for preparing 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

Answer: The synthesis of imidazole-thiol derivatives typically involves cyclocondensation of thiophene-substituted aldehydes/ketones with thiourea or thioamide precursors under acidic or basic conditions. For example:

  • Cyclization : Use a mixture of ammonium acetate and acetic acid to facilitate imidazole ring formation .
  • Thiol group introduction : Employ nucleophilic substitution or oxidative coupling with sulfur-containing reagents (e.g., Lawesson’s reagent) .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility) and catalyst (e.g., p-toluenesulfonic acid) to improve yield. Monitor reaction progress via TLC and purify via column chromatography using silica gel .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves (EN374 standard) and safety goggles to prevent skin/eye contact. Use P95 respirators if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Waste disposal : Segregate thiol-containing waste and neutralize with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • 1H-NMR : Identify aromatic protons from thiophene (δ 6.8–7.5 ppm) and imidazole (δ 7.2–8.0 ppm). The thiol (-SH) proton may appear as a broad singlet (δ 1.5–3.0 ppm) but is often absent due to exchange .
  • IR spectroscopy : Confirm the thiol group via S-H stretch (~2550 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .
  • Elemental analysis : Validate C, H, N, and S content with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the optoelectronic properties of this compound?

Answer:

  • HOMO-LUMO analysis : Use Gaussian09 or similar software with B3LYP/6-31G(d) basis sets to calculate energy gaps. Thiophene and imidazole rings contribute to extended π-conjugation, reducing bandgaps (~2.5–3.0 eV) and enhancing charge transport .
  • Charge-transfer dynamics : Simulate electron density maps to assess intramolecular charge transfer between thiophene and imidazole-thiol moieties .

Q. How do crystallographic studies resolve ambiguities in molecular packing and hydrogen-bonding interactions?

Answer:

  • X-ray crystallography : Use SHELXL for refinement. The thiol group participates in S-H···N hydrogen bonds, stabilizing the crystal lattice. Compare experimental bond lengths/angles with DFT-optimized geometries to validate accuracy .
  • Twinned data refinement : For low-symmetry crystals, employ SHELXD to resolve overlapping reflections and improve R-factors (<0.05) .

Q. What strategies address contradictions in reported biological or catalytic activities of imidazole-thiol derivatives?

Answer:

  • Control experiments : Test purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase) to rule out byproduct interference .
  • Structure-activity relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on thiophene) on activity. For example, thiol groups enhance metal-binding capacity in catalytic systems .

Q. How can this compound be integrated into optoelectronic devices (e.g., organic solar cells)?

Answer:

  • Donor-acceptor (D-A) polymers : Copolymerize with electron-deficient units (e.g., benzothiadiazole) to improve light absorption. Use Stille coupling with palladium catalysts for polymerization .
  • Thin-film characterization : Optimize spin-coating parameters (e.g., 2000 rpm, chloroform solvent) and analyze morphology via AFM to minimize surface roughness (<5 nm RMS) .

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